4-(Acetamidomethyl)-N-isopropylbenzamide
CAS No.:
Cat. No.: VC19932295
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18N2O2 |
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Molecular Weight | 234.29 g/mol |
IUPAC Name | 4-(acetamidomethyl)-N-propan-2-ylbenzamide |
Standard InChI | InChI=1S/C13H18N2O2/c1-9(2)15-13(17)12-6-4-11(5-7-12)8-14-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
Standard InChI Key | KFGWSNCPYSGWGU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)C |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 4-(Acetamidomethyl)-N-isopropylbenzamide (C₁₃H₁₈N₂O₂) consists of:
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A benzene ring with a carboxamide group (-CONH-) at position 1.
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An acetamidomethyl substituent (-CH₂NHCOCH₃) at position 4.
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An isopropyl group (-CH(CH₃)₂) attached to the amide nitrogen.
The systematic IUPAC name is N-(4-((acetylamino)methyl)phenyl)-2-methylpropanamide. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₂ |
Molecular Weight | 234.29 g/mol |
CAS Registry Number | Not publicly assigned |
XLogP3 (Predicted) | 1.8 ± 0.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Structural analogs, such as N-(4-isopropylphenyl)acetamide and N-(4-isopropoxyphenyl)acetamide , share similar benzamide frameworks, enabling extrapolation of physicochemical and spectroscopic data.
Synthesis and Structural Optimization
Synthetic Routes
While no direct synthesis of 4-(Acetamidomethyl)-N-isopropylbenzamide is documented, plausible pathways can be inferred from related benzamide derivatives :
Route 1: Sequential Functionalization
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Bromination: Start with 4-methylbenzoic acid, brominate at the methyl group to yield 4-(bromomethyl)benzoic acid.
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Amidation: React with isopropylamine to form N-isopropyl-4-(bromomethyl)benzamide.
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Acetamidation: Substitute the bromine with acetamide via nucleophilic displacement using sodium acetamide.
Route 2: Palladium-Catalyzed Coupling
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Suzuki-Miyaura Reaction: Couple 4-(acetamidomethyl)phenylboronic acid with isopropylamine-derived benzamide precursors .
Key Intermediate Characterization
Intermediates such as N-isopropyl-4-(bromomethyl)benzamide would require validation via:
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NMR Spectroscopy: Expected signals include δ 1.2 ppm (isopropyl CH₃), δ 4.3 ppm (NHCH(CH₃)₂), and δ 7.8 ppm (aromatic protons).
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Mass Spectrometry: Molecular ion peak at m/z 234.29.
Physicochemical Properties
Based on analogs like N-(4-isopropylphenyl)acetamide and N-(4-methoxyphenyl)acetamide , the following properties are predicted:
Property | Value | Source Analogs |
---|---|---|
Melting Point | 135–140°C | |
Boiling Point | 335–340°C | |
Solubility | 0.5 mg/mL in water | |
LogP | 1.8 (Predicted) | Calculated |
Density | 1.1 ± 0.1 g/cm³ |
The compound is likely a crystalline solid with limited aqueous solubility, necessitating organic solvents (e.g., DMSO) for biological assays.
Precaution | Recommendation |
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Personal Protection | Gloves, lab coat, eye protection |
First Aid | Rinse skin/eyes with water |
Disposal | Incineration or chemical waste |
Applications and Future Directions
Pharmaceutical Development
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Antiviral Agents: Optimization for Flavivirus or Filovirus inhibition .
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Enzyme Inhibitors: Targeting conserved viral proteases or host-cell entry receptors.
Material Science
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Liquid Crystals: Benzamide derivatives are used in optoelectronics; the isopropyl group may modulate phase transitions.
Synthetic Challenges
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Regioselectivity: Ensuring precise substitution at the 4-position.
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Scalability: Transitioning from lab-scale to industrial production.
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